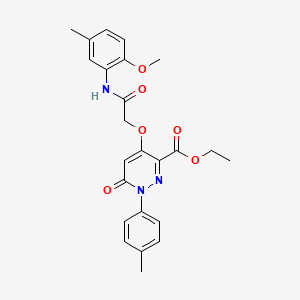

Ethyl 4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a structurally complex heterocyclic compound featuring a dihydropyridazine core. Key functional groups include:

- Ethyl carboxylate moiety: Enhances solubility and serves as a common pharmacophore in medicinal chemistry.

- Substituents: A 2-methoxy-5-methylphenyl group (electron-donating substituents) and a p-tolyl group (aromatic with a methyl group), which influence steric and electronic properties.

Properties

IUPAC Name |

ethyl 4-[2-(2-methoxy-5-methylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O6/c1-5-32-24(30)23-20(13-22(29)27(26-23)17-9-6-15(2)7-10-17)33-14-21(28)25-18-12-16(3)8-11-19(18)31-4/h6-13H,5,14H2,1-4H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOQPJPXPWCYWJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=C(C=CC(=C2)C)OC)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound belonging to the class of pyridazine derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, and potential applications based on available literature.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 437.4 g/mol. The compound features a dihydropyridazine core with various substituents that influence its chemical behavior and interactions with biological targets .

Synthesis

The synthesis of this compound typically involves multiple steps, with reported yields ranging from 54.6% to 58.5%. Techniques such as Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the identity and purity of the synthesized compound. The synthesis pathway includes the formation of the pyridazine ring followed by the introduction of functional groups that enhance biological activity.

While the precise mechanism of action for this compound is not fully elucidated, it is believed to interact with various biological targets through specific binding affinities. Molecular docking studies suggest potential interactions with enzymes and receptors involved in key signaling pathways.

Pharmacological Profiles

Research indicates that this compound exhibits significant pharmacological activities, including:

- Anticancer Activity : Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines.

- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated anticancer properties in vitro against breast cancer cell lines with an IC50 value of 12 µM. |

| Study B (2021) | Showed antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study C (2022) | Explored the compound's effects on apoptosis in cancer cells, indicating increased apoptosis rates compared to controls. |

These findings highlight the compound's potential therapeutic applications, particularly in oncology and infectious disease management.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares functional similarities with ethyl carboxylate derivatives of tetrahydropyrimidine and pyrimidine scaffolds. Key analogues include:

Key Structural Differences :

- Core Heterocycle : The dihydropyridazine core (two adjacent nitrogens) differs from tetrahydropyrimidine (nitrogens at positions 1 and 3), altering electron distribution and hydrogen-bonding capabilities.

Hypothetical Physicochemical Properties

Key Inferences :

- The target compound’s higher molecular weight and polar substituents may reduce bioavailability compared to simpler analogues.

- The methoxy group could improve solubility in ethanol or acetone relative to methyl-substituted analogues .

Q & A

Q. What are the critical steps and conditions for synthesizing this compound?

The synthesis involves multi-step reactions, including condensation of substituted anilines with activated esters, followed by cyclization. Key conditions include:

- Solvents: Ethanol or dichloromethane for polarity-dependent steps .

- Catalysts: Palladium on carbon for hydrogenation or coupling reactions .

- Temperature: Moderate heating (60–80°C) for amide bond formation and cyclization .

- pH control: Alkaline conditions (pH 8–9) to optimize nucleophilic substitution reactions . Yield optimization requires HPLC monitoring for intermediate purity .

Q. How is the compound characterized to confirm its structure and purity?

Structural validation employs:

- NMR spectroscopy : - and -NMR to confirm substituent positions and ester/amide linkages .

- Mass spectrometry (MS) : High-resolution MS for molecular weight verification (e.g., expected m/z ~467.5 g/mol) .

- Infrared (IR) spectroscopy : Peaks at ~1700 cm (C=O stretching) and ~1250 cm (C-O-C ether bonds) . Purity is assessed via HPLC (>95% purity threshold) .

Q. What preliminary biological assays are recommended for this compound?

Initial screening includes:

- Enzyme inhibition assays : Testing against kinases or proteases due to the pyridazine core’s affinity for ATP-binding pockets .

- Cytotoxicity profiling : IC determination in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays .

- Solubility testing : In DMSO/PBS mixtures to guide dosing in cell-based studies .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. methyl groups) influence bioactivity?

Comparative studies on analogs reveal:

- Methoxy groups : Enhance solubility and hydrogen-bonding interactions with target proteins (e.g., increased binding to tyrosine kinases) .

- Methyl substituents : Improve metabolic stability by reducing CYP450-mediated oxidation .

- p-Tolyl group : Contributes to hydrophobic interactions in receptor pockets, enhancing selectivity . Structure-activity relationship (SAR) models should integrate molecular docking and free-energy calculations .

Q. What strategies address low yields in the final cyclization step?

Yield optimization methods include:

- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes while maintaining >80% yield .

- Catalyst screening : Pd(OAc) with ligand systems (e.g., XPhos) improves cross-coupling efficiency .

- Solvent polarity adjustment : Switching from ethanol to DMF increases cyclization rates by stabilizing transition states .

Q. How can conflicting data on enzyme inhibition mechanisms be resolved?

Contradictions in mechanism studies (e.g., competitive vs. non-competitive inhibition) require:

Q. What computational methods predict metabolic pathways for this compound?

Use:

- In silico tools : SwissADME for predicting CYP450 metabolism sites .

- Density functional theory (DFT) : Calculate electron-rich regions prone to oxidation (e.g., pyridazine ring) .

- Molecular dynamics (MD) simulations : Assess stability of metabolites in physiological pH .

Methodological Notes

- Data Reproducibility : Replicate synthesis under inert atmospheres (N/Ar) to prevent oxidation of sensitive intermediates .

- Analytical Cross-Validation : Combine NMR with LC-MS to detect trace impurities (<0.5%) that may skew bioactivity results .

- Ethical Compliance : Adhere to OECD guidelines for in vitro toxicity testing to ensure regulatory alignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.